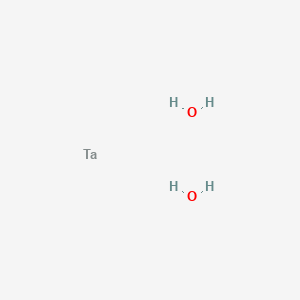
Tantalum--water (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum–water (1/2) is a compound involving the interaction between tantalum and water. Tantalum, represented by the symbol Ta and atomic number 73, is a transition metal known for its high melting point and impressive resistance to corrosion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of tantalum–water (1/2) involves the interaction of tantalum with water under specific conditions. Tantalum does not react with water under normal conditions due to the formation of a protective oxide layer on its surface . under certain conditions, such as high temperatures or the presence of specific catalysts, tantalum can react with water to form tantalum oxides and hydrogen gas.
Industrial Production Methods
In industrial settings, tantalum is often processed through methods such as sodium hydroxide fusion followed by aqueous acid washing, which leaves mixed hydrated pentoxides . The metallic elements can be isolated by reduction of the pentoxides using alkali metals, carbon, or electrolysis of fused complex fluorides .
Análisis De Reacciones Químicas
Types of Reactions
Tantalum undergoes various types of chemical reactions, including:
Oxidation: Tantalum reacts with oxygen to form tantalum pentoxide (Ta₂O₅).
Reduction: Tantalum can be reduced from its oxides using reducing agents such as hydrogen or carbon.
Substitution: Tantalum reacts with halogens to form tantalum halides, such as tantalum pentachloride (TaCl₅).
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Substitution: Halogens (fluorine, chlorine, bromine, iodine) at elevated temperatures.
Major Products
Oxidation: Tantalum pentoxide (Ta₂O₅).
Reduction: Metallic tantalum.
Substitution: Tantalum halides (e.g., TaCl₅, TaBr₅).
Aplicaciones Científicas De Investigación
Tantalum–water (1/2) has several scientific research applications, including:
Chemistry: Used in the synthesis of various tantalum compounds and as a catalyst in chemical reactions.
Biology: Tantalum nanoparticles are used in biomedical applications, such as radiotherapy sensitization.
Medicine: Tantalum is used in medical implants due to its biocompatibility and resistance to corrosion.
Mecanismo De Acción
The mechanism by which tantalum–water (1/2) exerts its effects involves the interaction of tantalum with water molecules. This interaction can lead to the formation of tantalum oxides and the release of hydrogen gas. The molecular targets and pathways involved include the oxidation of tantalum and the reduction of water molecules .
Comparación Con Compuestos Similares
Similar Compounds
Niobium–water (1/2): Niobium, like tantalum, forms oxides and halides and has similar chemical properties.
Tungsten–water (1/2): Tungsten also forms oxides and halides and is used in similar industrial applications.
Uniqueness
Tantalum is unique due to its higher melting point and greater resistance to corrosion compared to niobium and tungsten . These properties make tantalum particularly valuable in high-temperature and corrosive environments.
Conclusion
Tantalum–water (1/2) is a compound with significant scientific and industrial importance. Its unique properties and diverse applications make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
671184-65-9 |
|---|---|
Fórmula molecular |
H4O2Ta |
Peso molecular |
216.979 g/mol |
Nombre IUPAC |
tantalum;dihydrate |
InChI |
InChI=1S/2H2O.Ta/h2*1H2; |
Clave InChI |
NNTIIBYSHZJYJE-UHFFFAOYSA-N |
SMILES canónico |
O.O.[Ta] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


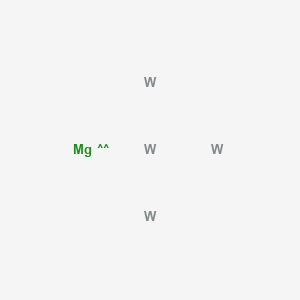

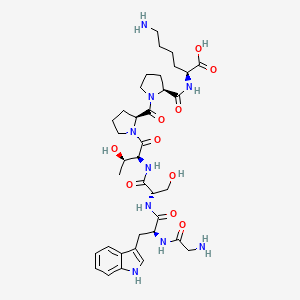
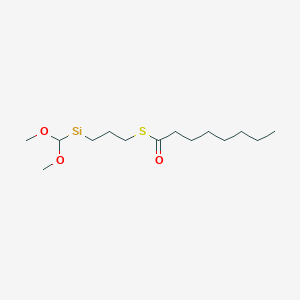
methanone](/img/structure/B14224975.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
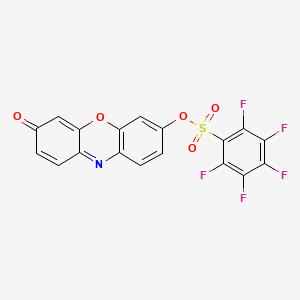
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![N-(Cyclopropylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14225025.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
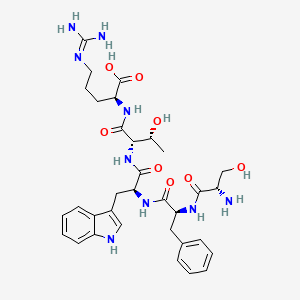
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
